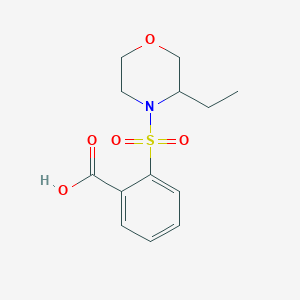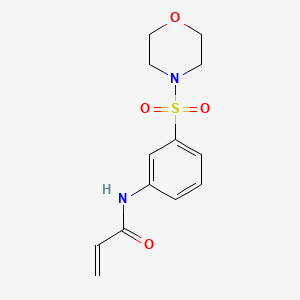
N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide, also known as OPB-9195, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of oxazole derivatives and has been found to possess a range of biological activities.
Aplicaciones Científicas De Investigación
N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. One of the primary research areas is cancer, where N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide has been found to exhibit potent anticancer activity. It has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models. N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. It has been found to suppress the immune response and reduce inflammation in animal models.
Mecanismo De Acción
The mechanism of action of N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and immune function. N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide has also been found to inhibit the activation of the protein kinase B (AKT) signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the production of pro-inflammatory cytokines in immune cells. N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. However, further studies are needed to fully understand the biochemical and physiological effects of N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide has several advantages for lab experiments. It is stable and can be easily synthesized and purified. It also exhibits potent biological activities, making it a useful tool for studying various diseases and biological processes. However, there are also some limitations to its use. N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide is relatively expensive, and its mechanism of action is not fully understood. Additionally, its potential toxicity and side effects need to be carefully evaluated before its use in clinical trials.
Direcciones Futuras
There are several future directions for the study of N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide. One area of research is the development of more potent and selective inhibitors of DPP-IV and AKT signaling pathways. Another area of research is the evaluation of the safety and efficacy of N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide in clinical trials for the treatment of cancer and autoimmune diseases. Additionally, the potential use of N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide in combination with other drugs or therapies needs to be explored. Overall, N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide has great potential for the development of novel therapeutics for various diseases, and further research is needed to fully understand its biological activities and potential clinical applications.
Métodos De Síntesis
The synthesis of N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide involves the reaction of 3-amino-2-oxazoline and 2-bromo-3-methylpropene in the presence of a base. The resulting product is then subjected to various purification steps to obtain pure N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide. The yield of the synthesis process is moderate, and the purity of the final product is crucial for its biological activities.
Propiedades
IUPAC Name |
N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-4-8(12)10-9-5-7(6(2)3)11-13-9/h4-6H,1H2,2-3H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBGPPPJLPXXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid](/img/structure/B7556790.png)
![2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)
![2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)
![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)
![2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile](/img/structure/B7556815.png)






![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)

